2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid
Description
2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative characterized by a chloro group at position 3 and a methyl group at position 5 on the pyrazole ring, with an acetic acid moiety attached to the nitrogen at position 1. Its molecular formula is C₆H₇ClN₂O₂, with a molecular weight of approximately 174.45 g/mol (calculated from constituent atomic weights).
Properties
CAS No. |
1015782-12-3 |
|---|---|
Molecular Formula |
C6H7ClN2O2 |
Molecular Weight |
174.58 g/mol |
IUPAC Name |
2-(3-chloro-5-methylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H7ClN2O2/c1-4-2-5(7)8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |
InChI Key |
PARSLZYJRABFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 3-chloro-5-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrazole ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrazole-Acetic Acid Derivatives
Structural and Molecular Comparisons
Substituent Effects on Properties
- The nitro group in 2-(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid further increases reactivity, making it suitable for synthetic intermediates .
- Electron-Donating Groups (CH₃, NH₂): Methyl groups (e.g., in 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid) increase lipophilicity, which may enhance membrane permeability in drug design. The amino group in 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid introduces hydrogen-bonding capability, favoring solubility and biological targeting .
- Hydrochloride Salts: 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride demonstrates how salt formation improves solubility, a critical factor in pharmaceutical formulations .
Biological Activity
2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 1015782-12-3) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure (C₆H₇ClN₂O₂), has been studied for various pharmacological effects, including anticancer, anti-inflammatory, and antiviral properties.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇ClN₂O₂ |
| Molecular Weight | 174.59 g/mol |
| CAS Number | 1015782-12-3 |
| Storage Conditions | Inert atmosphere, 2-8°C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid. Research indicates that compounds with a pyrazole moiety can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), A549 (non-small cell lung cancer), and others.
- Mechanism of Action : The compound may induce apoptosis and inhibit microtubule assembly, leading to cell cycle arrest and subsequent cell death.
In a study evaluating structural analogs of pyrazole, it was found that certain derivatives exhibited significant inhibition of microtubule assembly at concentrations as low as 20 μM, demonstrating their potential as microtubule-destabilizing agents .
Study on Anticancer Effects
A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to 2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid showed promising results in inhibiting cancer cell growth. The following data summarizes the findings:
| Compound | Cell Line Tested | IC₅₀ (μM) | Observations |
|---|---|---|---|
| 2-(3-Chloro-5-methyl...) | MDA-MB-231 | 10 | Induced apoptosis and morphological changes |
| 2-(4-Chloro...) | A549 | 15 | Significant reduction in viability |
| Control | - | - | No significant effect |
Mechanistic Insights
The mechanism behind the anticancer activity involves the induction of apoptosis through caspase activation and disruption of microtubule dynamics. For example, compounds derived from pyrazole have been shown to enhance caspase-3 activity significantly, indicating their role in promoting programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
